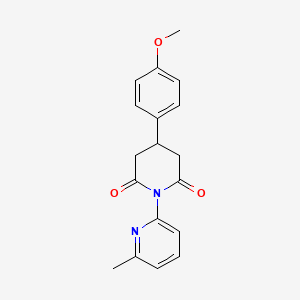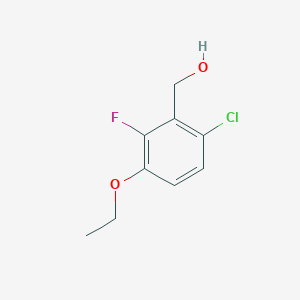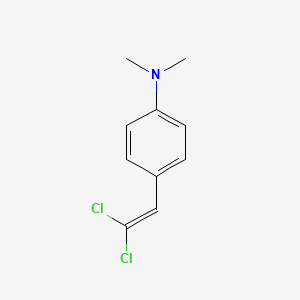
4-(2,2-dichloroethenyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dichloroethenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dichloroethenyl group attached to the aromatic ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dichloroethenyl)-N,N-dimethylaniline typically involves the reaction of 4-chloro-N,N-dimethylaniline with 1,1-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloroethenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
4-(2,2-Dichloroethenyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-dichloroethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The dichloroethenyl group can interact with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The compound may also disrupt cellular processes by interfering with protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dichloroethenyl)phenol
- 2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
Uniqueness
4-(2,2-Dichloroethenyl)-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both the dichloroethenyl group and the dimethylamino group.
Properties
CAS No. |
6798-58-9 |
|---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
4-(2,2-dichloroethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11Cl2N/c1-13(2)9-5-3-8(4-6-9)7-10(11)12/h3-7H,1-2H3 |
InChI Key |
NQTAHTJKCAOLFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
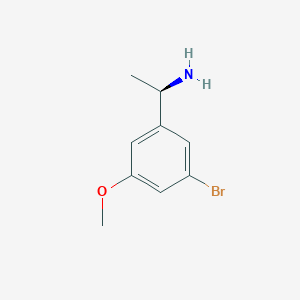
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)




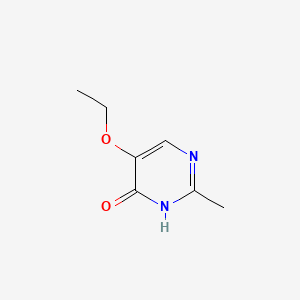
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
